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Compound of Interest

Compound Name:
2-Amino-6-methylphenol

hydrochloride

CAS No.: 78886-51-8

Cat. No.: B1280133 Get Quote

2-Amino-6-methylphenol hydrochloride (CAS No: 78886-51-8) is the salt form of 2-amino-6-

methylphenol, a substituted phenolic amine that serves as a crucial building block in synthetic

organic chemistry.[1][2] Characterized by the presence of amino (-NH2), hydroxyl (-OH), and

methyl (-CH3) groups on a benzene ring, this compound exhibits a unique reactivity profile.[2]

The strategic placement of these functional groups makes it a valuable precursor in the

synthesis of a wide array of more complex molecules. Its applications span various industries,

most notably in the development of pharmaceuticals and as an intermediate for dyes and

pigments.[2][3] In the context of drug development, its structural motif is of interest for creating

novel therapeutic agents. This guide provides a comprehensive technical overview for

researchers and scientists, detailing the compound's properties, analytical characterization,

and handling protocols to facilitate its effective use in a laboratory setting.

Compound Identification and Physicochemical
Profile
Accurate identification is paramount for both regulatory compliance and scientific integrity. 2-

Amino-6-methylphenol is also known by several synonyms, including 6-Amino-2-methylphenol,

6-Amino-o-cresol, and 2-Hydroxy-3-methylaniline.[2] The hydrochloride salt form is often

preferred in laboratory settings due to its improved stability and handling characteristics

compared to the free base.
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Structural and Molecular Data
The fundamental properties of both the hydrochloride salt and its free base are summarized

below. This data is essential for stoichiometric calculations in synthesis and for interpreting

analytical results.

Property
2-Amino-6-methylphenol
Hydrochloride

2-Amino-6-methylphenol
(Free Base)

CAS Number 78886-51-8[1] 17672-22-9[2][4]

Molecular Formula C₇H₁₀ClNO[1] C₇H₉NO[2][5]

Molecular Weight 159.61 g/mol [1] 123.15 g/mol [5][6][7]

IUPAC Name
2-amino-6-

methylphenol;hydrochloride
2-amino-6-methylphenol[8]

Appearance Solid[9]
Brown to reddish-brown

solid[4]

Melting Point Not specified 86-90°C[5]

Solubility Soluble in polar solvents[2] Soluble in polar solvents[2]

Storage
4°C, under nitrogen, away

from moisture[1]

2-8°C, sealed in dry, dark

place[4][8][10]

Chemical Reactivity Insights
The molecule's utility stems from the reactivity of its functional groups. The amino group acts

as a nucleophile and a weak base, while the phenolic hydroxyl group is weakly acidic and can

be deprotonated to form a phenoxide ion. Both groups can direct electrophilic aromatic

substitution, making the aromatic ring susceptible to further functionalization.[2] This dual

reactivity is the causal basis for its selection as a precursor in multi-step syntheses.

Analytical Characterization Methodologies
A multi-faceted analytical approach is required to confirm the identity, purity, and concentration

of 2-Amino-6-methylphenol hydrochloride. The following sections detail validated protocols
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for its characterization.

Chromatographic Purity Assessment: High-Performance
Liquid Chromatography (HPLC)
Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic

compounds like 2-Amino-6-methylphenol. The method separates the analyte from impurities

based on differential partitioning between a nonpolar stationary phase and a polar mobile

phase. The protocol described below is a self-validating system; consistent retention times and

peak shapes are indicative of a stable analytical process.

Standard and Sample Preparation:

Prepare a stock solution of 2-Amino-6-methylphenol hydrochloride reference standard

at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

Prepare the sample solution at a target concentration of 0.5 mg/mL in the same diluent.

Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column

blockage.

Chromatographic Conditions:

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial

conditions and equilibrate for 3 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Injection Volume: 10 µL.
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Detection: UV at 274 nm.[11]

Data Analysis:

Identify the peak corresponding to 2-Amino-6-methylphenol hydrochloride by

comparing the retention time with the reference standard.

Calculate purity using the area percent method, assuming all impurities have a similar

response factor.
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Click to download full resolution via product page

Caption: HPLC purity analysis workflow for 2-Amino-6-methylphenol HCl.

Spectroscopic Identity Confirmation
Spectroscopic methods provide orthogonal confirmation of the molecule's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the

key functional groups. Expected characteristic absorption bands include:

O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.

N-H stretch (amine): Two distinct peaks (for the primary amine) in the region of 3300-3500

cm⁻¹.

C-H stretch (aromatic/aliphatic): Peaks just above and below 3000 cm⁻¹.

C=C stretch (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.

C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹. The presence of the

hydrochloride salt may broaden the amine and hydroxyl stretches due to hydrogen
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bonding and the formation of an ammonium salt (-NH₃⁺).[6][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide

detailed information about the carbon-hydrogen framework.

¹H NMR: Expect distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm

range), the methyl protons (a singlet around 2.0-2.5 ppm), and exchangeable protons from

the -OH and -NH₂ groups (which may appear as broad singlets).

¹³C NMR: Expect signals for the seven unique carbon atoms, with aromatic carbons

appearing between 110-160 ppm and the methyl carbon appearing upfield (~15-25 ppm).

[7]

Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass

Spectrometry (GC-MS) on the free base, this technique confirms the molecular weight. The

electron ionization (EI) mass spectrum of the free base (2-amino-6-methylphenol) would

show a molecular ion peak (M⁺) at m/z = 123.[6][7]

Safety, Handling, and Storage
Trustworthiness in experimental work begins with safe laboratory practices. 2-Amino-6-
methylphenol hydrochloride is an irritant and a potential sensitizer.

GHS Hazard Information
The compound is classified with the following hazards:

H315: Causes skin irritation.[1][13]

H317: May cause an allergic skin reaction.[6]

H319: Causes serious eye irritation.[1][13]

H335: May cause respiratory irritation.[1][13]

Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust.

Personal Protective Equipment: Wear standard PPE, including a lab coat, safety glasses

with side shields, and chemical-resistant gloves (e.g., nitrile).

First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical

attention.

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Storage Protocol
To ensure long-term stability and prevent degradation, the compound must be stored correctly.

Conditions: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.[8][10]

Incompatibilities: Keep away from strong oxidizing agents.

Atmosphere: For the hydrochloride salt, storage under an inert atmosphere like nitrogen is

recommended to protect from moisture.[1]

Applications in Research and Drug Development
The value of 2-Amino-6-methylphenol hydrochloride lies in its role as a versatile synthetic

intermediate.[2][3]

Role as a Synthetic Precursor
The amino and hydroxyl groups can be independently or sequentially modified, allowing for the

construction of complex molecular architectures.

The amino group can undergo acylation, alkylation, or diazotization reactions.
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The hydroxyl group can be alkylated to form ethers or acylated to form esters. This reactivity

makes it a key starting material for heterocyclic compounds and substituted anilines, which

are common scaffolds in medicinal chemistry.

Logical Pathway in Synthesis
The diagram below illustrates the logical flow of using this compound as a building block.
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Caption: Synthetic utility of 2-Amino-6-methylphenol HCl as a precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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